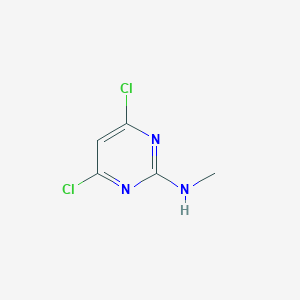
4,6-Dichloro-n-methylpyrimidin-2-amine
概述
描述
4,6-Dichloro-n-methylpyrimidin-2-amine is a chemical compound with the molecular formula C5H5Cl2N3 . It is used as a building block in the synthesis of more complex pharmaceutical and biologically active compounds .
Molecular Structure Analysis
The molecular structure of 4,6-Dichloro-n-methylpyrimidin-2-amine consists of 5 carbon atoms, 5 hydrogen atoms, 2 chlorine atoms, and 3 nitrogen atoms . The InChI code for this compound is1S/C5H5Cl2N3/c1-8-5-9-3(6)2-4(7)10-5/h2H,1H3,(H,8,9,10) . Chemical Reactions Analysis
The specific chemical reactions involving 4,6-Dichloro-n-methylpyrimidin-2-amine are not detailed in the available resources .Physical And Chemical Properties Analysis
The molecular weight of 4,6-Dichloro-n-methylpyrimidin-2-amine is 178.02 g/mol . It has a computed XLogP3-AA value of 2.4, indicating its lipophilicity . It has one hydrogen bond donor and three hydrogen bond acceptors . The compound is a solid at room temperature .作用机制
安全和危害
未来方向
4,6-Dichloro-n-methylpyrimidin-2-amine is a versatile building block used for the synthesis of more complex pharmaceutical and biologically active compounds . Its future directions could involve its use in the synthesis of new pharmaceutical compounds, but specific future directions are not detailed in the available resources .
属性
IUPAC Name |
4,6-dichloro-N-methylpyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5Cl2N3/c1-8-5-9-3(6)2-4(7)10-5/h2H,1H3,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBGCYDBGKBKRCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=CC(=N1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10293547 | |
| Record name | 4,6-dichloro-n-methylpyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10293547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Dichloro-n-methylpyrimidin-2-amine | |
CAS RN |
10397-15-6 | |
| Record name | 10397-15-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90604 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,6-dichloro-n-methylpyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10293547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the structure of 4,6-dichloro-n-methylpyrimidin-2-amine contribute to the development of potent HIV-1 reverse transcriptase inhibitors?
A: 4,6-Dichloro-n-methylpyrimidin-2-amine serves as a crucial building block in the synthesis of MC-1220 analogs, which act as non-nucleoside reverse transcriptase inhibitors (NNRTIs) against HIV-1. [] The research highlights that reacting this compound with 2,6-difluorophenylacetonitrile and subsequent modifications allows for the generation of diverse analogs. Critically, the study demonstrated that even a minor structural change, like substituting a methyl group in MC-1220 with a fluorine atom (as in compound 7), can significantly impact anti-HIV-1 activity. [] This underscores the importance of understanding Structure-Activity Relationships (SAR) for this class of compounds.
Q2: What are the implications of the observed SAR for future research directions?
A: The study's findings highlight the potential of modifying 4,6-dichloro-n-methylpyrimidin-2-amine derivatives to develop more potent and selective NNRTIs. [] Future research could explore:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

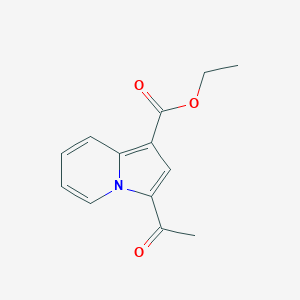

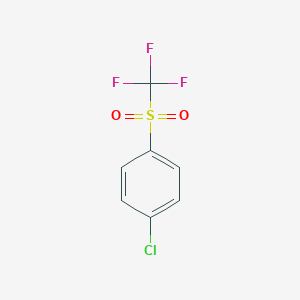
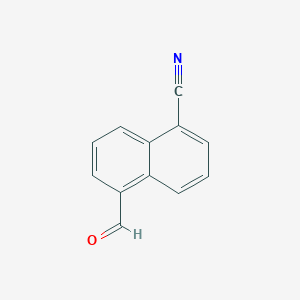

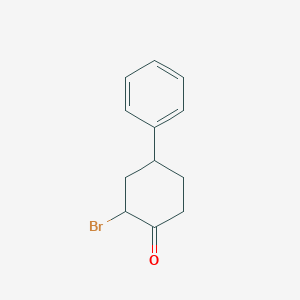

![Diethyl bicyclo[2.2.2]octane-1,4-dicarboxylate](/img/structure/B180621.png)
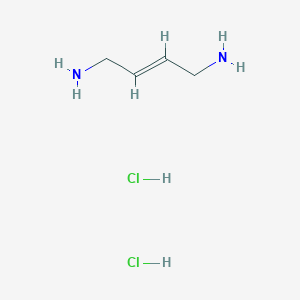


![2-[5-Methoxy-2-nitro-4-(trifluoromethyl)phenyl]-acetonitrile](/img/structure/B180628.png)
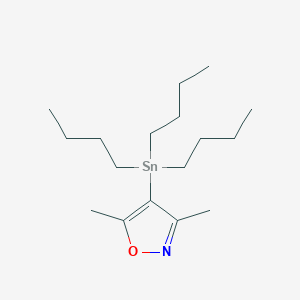
![2',4,4',5',7,7'-Hexachloro-3',6'-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-6-carboxylic acid](/img/structure/B180632.png)